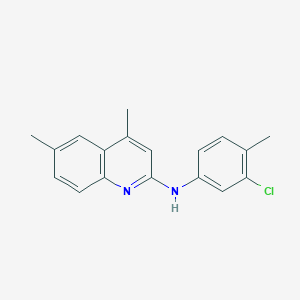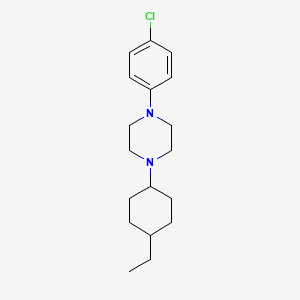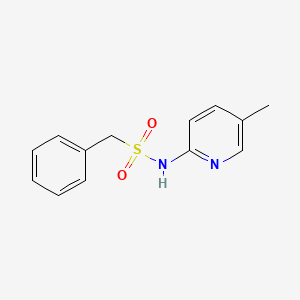
N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine belongs to the class of quinoline derivatives, which are known for their diverse chemical and pharmacological properties. Quinolines are nitrogen-containing heterocyclic compounds that have been studied extensively in organic chemistry and medicinal chemistry.
Synthesis Analysis
Quinoline derivatives, similar to N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine, are often synthesized through complex organic reactions. One such method involves the synthesis of nitroquinolines, which can undergo further reactions, such as nucleophilic substitution, to produce a variety of quinoline derivatives (Dyablo et al., 2015). Additionally, click chemistry approaches, involving 1,3-dipolar cycloaddition reactions, have been used to create quinoline derivatives with significant yields (Kategaonkar et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often analyzed using Density Functional Theory (DFT) and Time-Dependent DFT methods. These techniques provide insights into the optimized molecular structure, electronic properties, and spectral characterizations of quinoline compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including nucleophilic substitutions and redox reactions. The presence of functional groups, such as chloro and methyl, influences their reactivity and interaction with other molecules (Fatma et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their melting and boiling points, solubility, and crystalline structure, can be studied using techniques like X-ray diffraction and NMR spectroscopy. These properties are crucial in understanding the stability and applicability of these compounds in various fields (Deng et al., 2021).
Chemical Properties Analysis
Quinoline derivatives display a range of chemical properties, such as acidity/basicity, electrophilic and nucleophilic sites, and potential for forming various types of chemical bonds. Computational studies, like DFT calculations, play a significant role in predicting and understanding these properties (Faizi et al., 2018).
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4,6-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-11-4-7-17-15(8-11)13(3)9-18(21-17)20-14-6-5-12(2)16(19)10-14/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFBWWWEPJMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4,6-dimethylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-(2-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5646181.png)

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5646204.png)
![4-fluoro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5646205.png)
![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)
